Cas no 1270559-28-8 (methyl 4-(1-aminocyclopentyl)benzoate)

Methyl 4-(1-aminocyclopentyl)benzoate is a cyclopentyl-substituted benzoate derivative featuring a primary amine functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure combines a rigid cyclopentyl ring with an ester-linked aromatic system, offering stability and reactivity for further derivatization. The presence of the amine group allows for selective modifications, such as amide formation or reductive alkylation, making it valuable in scaffold diversification. The ester moiety provides additional functionalization potential through hydrolysis or transesterification. Its balanced lipophilicity and steric properties contribute to its utility in drug discovery, particularly in the design of bioactive molecules targeting CNS or metabolic pathways.
methyl 4-(1-aminocyclopentyl)benzoate structure
1270559-28-8 structure
商品名:methyl 4-(1-aminocyclopentyl)benzoate
CAS番号:1270559-28-8
MF:C13H17NO2
メガワット:219.279583692551
CID:6491530
PubChem ID:126715528

methyl 4-(1-aminocyclopentyl)benzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-(1-aminocyclopentyl)benzoate
    • Benzoic acid, 4-(1-aminocyclopentyl)-, methyl ester
    • インチ: 1S/C13H17NO2/c1-16-12(15)10-4-6-11(7-5-10)13(14)8-2-3-9-13/h4-7H,2-3,8-9,14H2,1H3
    • InChIKey: YCUNKICWMBAPFN-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(C2(N)CCCC2)C=C1

じっけんとくせい

  • 密度みつど: 1.114±0.06 g/cm3(Predicted)
  • ふってん: 332.1±35.0 °C(Predicted)
  • 酸性度係数(pKa): 9.23±0.20(Predicted)

methyl 4-(1-aminocyclopentyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1830306-0.1g
methyl 4-(1-aminocyclopentyl)benzoate
1270559-28-8
0.1g
$691.0 2023-09-19
Enamine
EN300-1830306-10.0g
methyl 4-(1-aminocyclopentyl)benzoate
1270559-28-8
10g
$4236.0 2023-06-01
Enamine
EN300-1830306-1g
methyl 4-(1-aminocyclopentyl)benzoate
1270559-28-8
1g
$785.0 2023-09-19
Enamine
EN300-1830306-0.05g
methyl 4-(1-aminocyclopentyl)benzoate
1270559-28-8
0.05g
$660.0 2023-09-19
Enamine
EN300-1830306-0.5g
methyl 4-(1-aminocyclopentyl)benzoate
1270559-28-8
0.5g
$754.0 2023-09-19
Enamine
EN300-1830306-0.25g
methyl 4-(1-aminocyclopentyl)benzoate
1270559-28-8
0.25g
$723.0 2023-09-19
Enamine
EN300-1830306-2.5g
methyl 4-(1-aminocyclopentyl)benzoate
1270559-28-8
2.5g
$1539.0 2023-09-19
Enamine
EN300-1830306-1.0g
methyl 4-(1-aminocyclopentyl)benzoate
1270559-28-8
1g
$986.0 2023-06-01
Enamine
EN300-1830306-5.0g
methyl 4-(1-aminocyclopentyl)benzoate
1270559-28-8
5g
$2858.0 2023-06-01
Enamine
EN300-1830306-10g
methyl 4-(1-aminocyclopentyl)benzoate
1270559-28-8
10g
$3376.0 2023-09-19

methyl 4-(1-aminocyclopentyl)benzoate 関連文献

methyl 4-(1-aminocyclopentyl)benzoateに関する追加情報

Methyl 4-(1-aminocyclopentyl)benzoate (CAS No. 1270559-28-8): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 4-(1-aminocyclopentyl)benzoate, chemically designated as CAS No. 1270559-28-8, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, featuring a benzoate ester linked to a cyclopentylamine moiety, has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The combination of the aromatic benzoate group and the cyclic amine structure provides a versatile scaffold for further chemical modifications and biological evaluations.

The methyl 4-(1-aminocyclopentyl)benzoate structure presents several key features that make it valuable for research purposes. The benzoate part, known for its stability and prevalence in natural products, serves as an excellent platform for drug-like properties such as solubility, bioavailability, and metabolic stability. Meanwhile, the 1-aminocyclopentyl group introduces a rigid cyclic backbone that can enhance binding affinity and selectivity in biological targets. This dual functionality makes the compound a promising candidate for developing novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of methyl 4-(1-aminocyclopentyl)benzoate. Studies have begun to investigate its interactions with various biological targets, including enzymes and receptors relevant to neurological disorders, inflammation, and cancer. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain key enzymes involved in these pathways. For instance, researchers have observed promising activity in preclinical models where methyl 4-(1-aminocyclopentyl)benzoate demonstrated modulatory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation.

The cyclopentylamine moiety, in particular, has been recognized for its ability to enhance drug penetration across the blood-brain barrier (BBB). This property is crucial for developing treatments targeting central nervous system (CNS) disorders. By incorporating this structural element into methyl 4-(1-aminocyclopentyl)benzoate, scientists aim to improve the pharmacokinetics of potential CNS drugs. Additionally, the benzoate group's ability to form hydrogen bonds with biological targets adds another layer of specificity, which is essential for achieving high efficacy while minimizing side effects.

Advanced computational methods have also been employed to explore the binding affinity and interactions of methyl 4-(1-aminocyclopentyl)benzoate with biological targets. Molecular docking studies have revealed that this compound can bind effectively to several protein receptors, suggesting multiple potential therapeutic applications. These studies have provided valuable insights into the molecular interactions that govern the compound's biological activity, guiding further optimization efforts.

Moreover, the synthesis of methyl 4-(1-aminocyclopentyl)benzoate has been refined through various chemical methodologies to ensure high yield and purity. Researchers have developed efficient synthetic routes that minimize unwanted byproducts and maximize scalability. These advancements have enabled the production of sufficient quantities of the compound for both preclinical studies and industrial applications.

The pharmaceutical industry has taken note of the potential of methyl 4-(1-aminocyclopentyl)benzoate and is actively investigating its suitability for various therapeutic indications. Early clinical trials are being planned to evaluate its safety and efficacy in human subjects. These trials aim to provide concrete evidence supporting its use in treating conditions such as chronic pain, neurodegenerative diseases, and inflammatory disorders.

Beyond pharmaceutical applications, methyl 4-(1-aminocyclopentyl)benzoate holds promise in other areas of chemical research. Its unique structure makes it a valuable intermediate for synthesizing more complex molecules with tailored properties. Chemists are exploring ways to modify its framework to develop new materials with enhanced functionalities, such as improved biodegradability or increased mechanical strength.

In conclusion, methyl 4-(1-aminocyclopentyl)benzoate (CAS No. 1270559-28-8) represents a fascinating compound with diverse applications in modern chemical and pharmaceutical research. Its structural features offer a rich platform for drug discovery, while its potential benefits extend to material science and beyond. As research continues to uncover new insights into its properties and applications, this molecule is poised to play a significant role in shaping future advancements in medicine and chemistry.

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